molecular formula C13H17N3O3S2 B11168036 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11168036
M. Wt: 327.4 g/mol
InChI Key: VSLQZKUMZSVPPQ-UHFFFAOYSA-N
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Description

N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2-amino-5-(2-ethoxyethyl)-1,3,4-thiadiazole with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiadiazole ring can interact with various biological pathways, potentially leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl group enhances its solubility, while the sulfonamide group provides potential for enzyme inhibition.

Properties

Molecular Formula

C13H17N3O3S2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H17N3O3S2/c1-3-19-9-8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,16)

InChI Key

VSLQZKUMZSVPPQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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